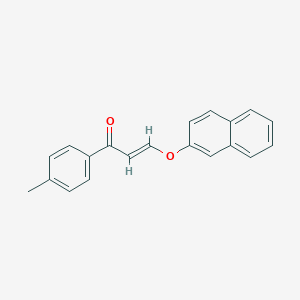
1-(3,4-dimethoxyphenyl)-N-(1-phenylpropan-2-yl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dimethoxyphenyl)-N-(1-phenylpropan-2-yl)cyclopentanecarboxamide, also known as DPCPX, is a synthetic compound that belongs to the family of adenosine receptor antagonists. It is widely used in scientific research to study the adenosine receptor system and its effects on various physiological processes.
Mecanismo De Acción
1-(3,4-dimethoxyphenyl)-N-(1-phenylpropan-2-yl)cyclopentanecarboxamide acts as a selective antagonist of the A1 adenosine receptor, which is one of four adenosine receptor subtypes. By blocking the A1 receptor, 1-(3,4-dimethoxyphenyl)-N-(1-phenylpropan-2-yl)cyclopentanecarboxamide prevents the binding of adenosine, a naturally occurring neurotransmitter, and inhibits its downstream signaling pathways.
Biochemical and Physiological Effects:
1-(3,4-dimethoxyphenyl)-N-(1-phenylpropan-2-yl)cyclopentanecarboxamide has been shown to have several biochemical and physiological effects, including the inhibition of adenosine-mediated vasodilation, the modulation of neurotransmitter release, and the regulation of inflammation. It has also been shown to have potential therapeutic applications in the treatment of several diseases, including cardiovascular disease, neurological disorders, and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(3,4-dimethoxyphenyl)-N-(1-phenylpropan-2-yl)cyclopentanecarboxamide in lab experiments is its selectivity for the A1 adenosine receptor, which allows for the precise study of its effects on various physiological processes. However, one of the limitations of using 1-(3,4-dimethoxyphenyl)-N-(1-phenylpropan-2-yl)cyclopentanecarboxamide is its relatively low potency compared to other adenosine receptor antagonists, which may require higher concentrations to achieve significant effects.
Direcciones Futuras
There are several future directions for the study of 1-(3,4-dimethoxyphenyl)-N-(1-phenylpropan-2-yl)cyclopentanecarboxamide and its effects on the adenosine receptor system. One area of research is the development of more potent and selective adenosine receptor antagonists for use in both basic and clinical research. Another area of research is the investigation of the potential therapeutic applications of 1-(3,4-dimethoxyphenyl)-N-(1-phenylpropan-2-yl)cyclopentanecarboxamide and other adenosine receptor antagonists in the treatment of various diseases, including cancer, cardiovascular disease, and neurological disorders.
Métodos De Síntesis
The synthesis of 1-(3,4-dimethoxyphenyl)-N-(1-phenylpropan-2-yl)cyclopentanecarboxamide involves several steps, including the reaction of 3,4-dimethoxybenzaldehyde with 1-phenylpropan-2-amine to form the intermediate 1-(3,4-dimethoxyphenyl)-N-(1-phenylpropan-2-yl)prop-2-en-1-amine. This intermediate is then reacted with cyclopentanecarboxylic acid to form the final product, 1-(3,4-dimethoxyphenyl)-N-(1-phenylpropan-2-yl)cyclopentanecarboxamide.
Aplicaciones Científicas De Investigación
1-(3,4-dimethoxyphenyl)-N-(1-phenylpropan-2-yl)cyclopentanecarboxamide is widely used in scientific research to study the adenosine receptor system and its effects on various physiological processes. It is particularly useful in the study of the A1 adenosine receptor, which is involved in the regulation of several physiological processes, including cardiovascular function, neurotransmission, and inflammation.
Propiedades
Nombre del producto |
1-(3,4-dimethoxyphenyl)-N-(1-phenylpropan-2-yl)cyclopentanecarboxamide |
|---|---|
Fórmula molecular |
C23H29NO3 |
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
1-(3,4-dimethoxyphenyl)-N-(1-phenylpropan-2-yl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C23H29NO3/c1-17(15-18-9-5-4-6-10-18)24-22(25)23(13-7-8-14-23)19-11-12-20(26-2)21(16-19)27-3/h4-6,9-12,16-17H,7-8,13-15H2,1-3H3,(H,24,25) |
Clave InChI |
NPYKPTYMDSPQGM-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)NC(=O)C2(CCCC2)C3=CC(=C(C=C3)OC)OC |
SMILES canónico |
CC(CC1=CC=CC=C1)NC(=O)C2(CCCC2)C3=CC(=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide](/img/structure/B214887.png)

![2-(3,5-dichlorophenyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214890.png)
![2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214891.png)
![3-(4-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile](/img/structure/B214892.png)
![5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214895.png)


![3-[(2,2-Diphenylacetyl)amino]benzoic acid](/img/structure/B214903.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxyphenyl)propanamide](/img/structure/B214906.png)
![2-({2-oxo-2-[2-(trifluoromethyl)anilino]ethyl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B214907.png)
![(6-Bromo-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid](/img/structure/B214910.png)
![5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214914.png)